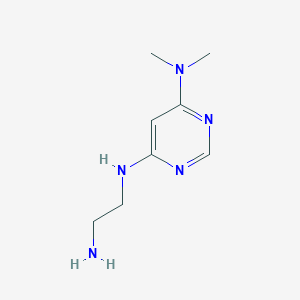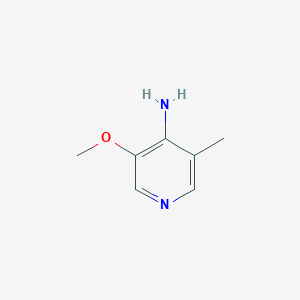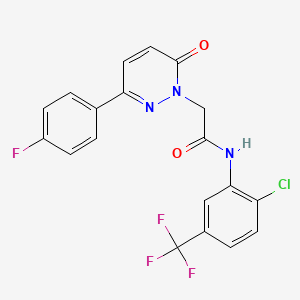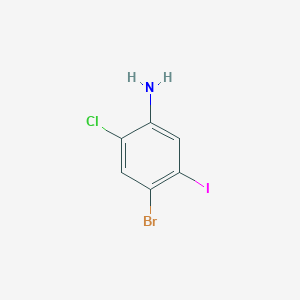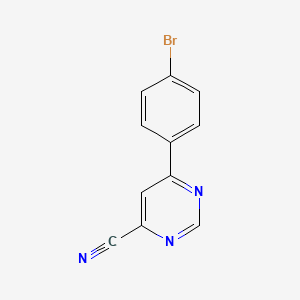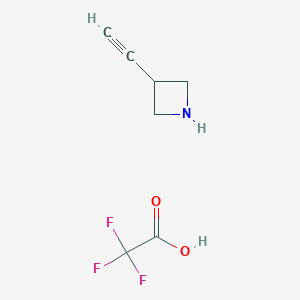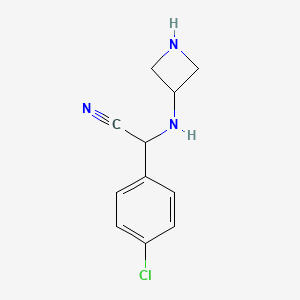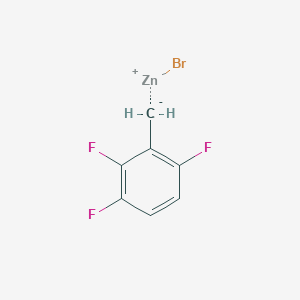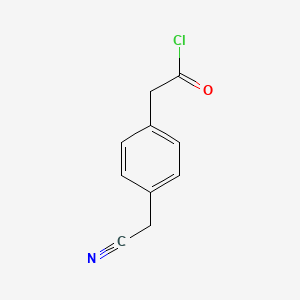
(4,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
Industrial Production Methods: On an industrial scale, the production of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures (20-60°C).
Major Products: The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those involving aromatic scaffolds.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the production of organic electronic materials, including organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound interacts with electrophiles to form new carbon-carbon bonds, facilitated by the presence of a palladium catalyst. The molecular targets and pathways involved include the activation of the aryl-zinc bond and the subsequent formation of the desired product through a series of catalytic cycles.
Comparaison Avec Des Composés Similaires
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (4,5-difluoro-2-methoxyphenyl)zinc bromide
- (4,5-difluoro-2-ethoxyphenyl)zinc bromide
Comparison:
- Reactivity: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the iso-propyloxy group, which can influence the electronic properties of the compound.
- Stability: The compound is relatively stable in THF, making it suitable for various synthetic applications.
- Applications: While similar compounds can be used in cross-coupling reactions, (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is particularly favored for its efficiency and selectivity in forming biaryl compounds.
This comprehensive overview highlights the significance of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide in various fields of research and industry. Its unique properties and versatile applications make it a valuable tool in modern synthetic chemistry.
Propriétés
Formule moléculaire |
C9H9BrF2OZn |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-7-3-4-8(10)9(11)5-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SLZFDYRBTXGXRE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



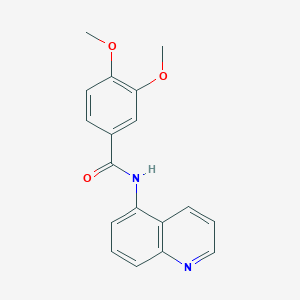
![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
